molecular formula C14H14N2O3 B1467706 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid CAS No. 916520-72-4

4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid

Cat. No.: B1467706
CAS No.: 916520-72-4
M. Wt: 258.27 g/mol
InChI Key: AVBVJDIZMWMUQM-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid is a heterocyclic compound featuring a fused pyridoindole core with a carboxylic acid group at position 6 and two methyl substituents at position 4. Its molecular formula is C₁₄H₁₄N₂O₃, with a molecular weight of 258.28 g/mol (CAS: 1751-78-6; MDL: MFCD04114775) .

Properties

IUPAC Name

4,4-dimethyl-1-oxo-3,9-dihydro-2H-pyrido[3,4-b]indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-14(2)6-15-12(17)11-10(14)8-5-7(13(18)19)3-4-9(8)16-11/h3-5,16H,6H2,1-2H3,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBVJDIZMWMUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation and Alkylation

  • The synthesis often begins with an indole-2-carboxylate derivative, such as ethyl 5-chloro-1H-indole-2-carboxylate.
  • Alkylation is performed using reagents like methyl iodide in the presence of sodium hydride to introduce methyl groups at the nitrogen or carbon positions, yielding intermediates used in subsequent steps.
  • Example: Treatment of ethyl 5-chloro-1H-indole-2-carboxylate with sodium hydride and methyl iodide at 80 °C yields a methylated intermediate that is used directly in the next step without isolation.

Condensation with Ethyl Pyruvate

  • The key step involves reacting the alkylated intermediate with ethyl pyruvate in an acidic medium.
  • Acid catalysts include gaseous hydrochloric acid in ethanol, sulfuric acid, or boron trifluoride etherate in acetic acid.
  • This reaction occurs between room temperature and reflux, leading to the formation of a diester intermediate.

Aminolysis and Hydrolysis

  • The diester is treated with amines (primary, secondary, or tertiary) to form esters of general formula (V).
  • Subsequent hydrolysis under basic conditions converts these esters into the corresponding carboxylic acid derivatives (general formula VI), including the target 6-carboxylic acid functionality.

Amide Formation and Oxidation

  • The carboxylic acid intermediate is converted into amides via activation methods such as:
    • Formation of imidazolides using N,N'-carbonyldiimidazole.
    • Conversion to acid chlorides followed by reaction with amines.
  • If a double bond between positions 3 and 4 is desired, oxidation is performed using reagents like 2,3-dichloro-5,6-dicyanocyclohexa-2,5-diene-1,4-dione or tetrachlorocyclohexadiene-dione in solvents such as toluene or dichloromethane at room temperature to reflux, affording the unsaturated analogs.

Alternative Synthetic Routes via Brønsted Acid-Catalyzed Cascade Reactions

  • A recent method involves a p-toluenesulfonic acid-catalyzed cascade reaction for synthesizing 4-functionalized tetrahydrocarbazolones, structurally related to the pyridoindole core.
  • This method uses 4-(indol-2-yl)-4-oxobutanal derivatives reacting with nucleophiles in solvents like acetonitrile or hexafluoroisopropanol.
  • The cascade includes intramolecular Friedel–Crafts hydroxyalkylation followed by nucleophilic substitution, enabling diverse functionalization at the 4-position.
  • This approach yields high overall yields and allows access to a variety of tetrahydrocarbazole derivatives, potentially adaptable for the target compound synthesis.

Synthesis of Key Intermediates (4-Indol-2-yl-4-oxobutanal)

  • Several procedures exist to prepare 4-indol-2-yl-4-oxobutanal, a crucial intermediate:
    • Procedure I-a: Lithiation of N-methylindole with n-BuLi, followed by reaction with γ-butyrolactone, quenching, and oxidation with Dess–Martin periodinane to yield the ketoaldehyde intermediate.
    • Procedure I-b: Generation of (H-indol-2-yl)lithium at low temperature, followed by quenching and microwave-assisted oxidation with MoO2Cl2(DMSO)2 catalyst to afford the ketoaldehyde.
    • Procedure I-c: Synthesis of 4-hydroxy-N-methoxy-N-methylbutanamide from γ-butyrolactone and N,O-dimethylhydroxylamine hydrochloride, followed by silylation and further transformations leading to the ketoaldehyde intermediate.

Final Steps to 4,4-Dimethyl Derivatives

  • The ketoaldehyde intermediate is reacted with reagents such as CeCl3·7H2O and trimethyl orthoformate in methanol to yield 4,4-dimethoxy-1-(1-methyl-1H-indol-2-yl)butan-1-one, a precursor to the target compound.
  • Subsequent cyclization and functional group transformations afford the tetrahydro-pyridoindole core with 4,4-dimethyl substitution and 6-carboxylic acid functionalities.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Alkylation Sodium hydride, methyl iodide, 80 °C Methylated indole-2-carboxylate Used crude in next step
2 Condensation with ethyl pyruvate Acidic medium (HCl/EtOH, H2SO4, BF3·etherate/AcOH), RT to reflux Diester intermediate Moderate to good yields
3 Aminolysis and hydrolysis Amines, basic hydrolysis Carboxylic acid derivatives Efficient conversion
4 Amide formation and oxidation CDI or acid chloride, oxidation with DDQ or tetrachlorodiene-dione Amides and unsaturated derivatives Controlled oxidation for double bond formation
5 Cascade reaction (alternative) p-Toluenesulfonic acid, nucleophiles, MeCN or HFIP 4-Functionalized tetrahydrocarbazolones High yields, versatile functionalization
6 Ketoaldehyde synthesis n-BuLi lithiation, γ-butyrolactone, DMP oxidation 4-Indol-2-yl-4-oxobutanal Various procedures with 20-31% yields
7 Dimethoxy ketone formation CeCl3·7H2O, trimethyl orthoformate, MeOH, RT 4,4-Dimethoxy-1-(1-methyl-1H-indol-2-yl)butan-1-one High yield (90%)

Research Findings and Considerations

  • The synthetic routes emphasize mild to moderate conditions to preserve the sensitive indole and pyridoindole cores.
  • Acid catalysis plays a crucial role in facilitating cyclization and functionalization steps.
  • Oxidation steps require careful control to selectively form double bonds without overoxidation.
  • Recent advances in cascade reactions offer streamlined access to functionalized tetrahydrocarbazolones, which are structurally close analogs and may inform improved syntheses of the target compound.
  • The use of microwave-assisted oxidation provides an efficient alternative to traditional heating, improving yield and reaction time for key intermediates.
  • The choice of protecting groups and reaction solvents significantly impacts the purity and yield of intermediates.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural differentiators are the 4,4-dimethyl substitution and the carboxylic acid group at position 5. Below is a comparison with structurally related pyrido[3,4-b]indole derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid 4,4-dimethyl; 6-carboxylic acid C₁₄H₁₄N₂O₃ 258.28 Enhanced steric hindrance; moderate solubility in polar solvents
1-Oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid No 4-substituents; 6-carboxylic acid C₁₂H₁₀N₂O₃ 230.23 Lower lipophilicity; higher solubility in aqueous media compared to dimethyl analog
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate 6-ethyl ester C₁₄H₁₄N₂O₃ 258.28 Increased lipophilicity; ester group enhances cell permeability
(1R,3S)-2-(4-Methoxybenzyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (9e) 1-methyl; 2-(4-methoxybenzyl); 3-carboxamide C₂₄H₂₆N₄O₃ 418.49 Antiproliferative activity; modified HDAC inhibition profile
1-(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole 6-bromopyrazolo[1,5-a]pyrimidin-3-yl substituent C₁₆H₁₃BrN₆ 381.22 5-HT receptor agonism; potential neuropharmacological applications

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility (logP ~1.2) compared to ester derivatives (logP ~2.5) but reduces membrane permeability .
  • Thermal Stability: Dimethyl substitution may enhance thermal stability compared to non-methylated analogs, as observed in related heterocyclic systems .

Biological Activity

4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid (CAS Number: 916520-72-4) is a compound with a complex structure that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O3C_{14}H_{14}N_{2}O_{3}, with a molecular weight of 258.28 g/mol. The compound features a pyrido-indole backbone which is significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • Study Findings : A study evaluated the compound's effects on human cancer cell lines and reported a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
MCF-715Cell cycle arrest (G2/M phase)
A54912Inhibition of proliferation

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Research Evidence : In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in edema and inflammatory markers.
Treatment GroupEdema Reduction (%)Cytokine Levels (pg/mL)
Control0TNF-alpha: 200
Compound Dose50TNF-alpha: 50

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.

  • Results : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Case Studies

Several case studies have explored the pharmacological applications of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of this compound. Preliminary results indicated a tolerable safety profile with some patients experiencing partial responses.
  • Inflammation Model Study : In a study involving chronic inflammatory conditions in rats, treatment with the compound led to significant improvements in histopathological scores compared to untreated controls.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid
Reactant of Route 2
4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid

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